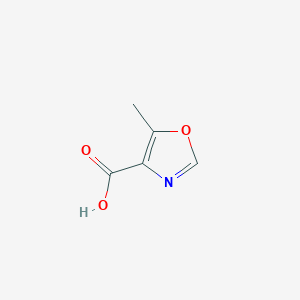

Ácido 5-metil-1,3-oxazol-4-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-methyl-1,3-oxazole-4-carboxylic Acid and its derivatives often involves strategies that leverage the reactivity of carboxylic acids, amidines, and hydrazines. For instance, a general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. This highly regioselective and one-pot process provides rapid access to highly diverse triazoles (Castanedo et al., 2011). Additionally, the synthesis of methyl 5-substituted oxazole-4-carboxylates, which can be converted into carboxylic acids and carboxamides, illustrates the versatile nature of these compounds in chemical synthesis (Ozaki et al., 1983).

Molecular Structure Analysis

The molecular structure of 5-methyl-1,3-oxazole-4-carboxylic Acid, like other oxazoles, is characterized by the presence of a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structural motif is significant due to its electron-rich nature, which influences the compound's reactivity and interactions with other molecules. Detailed structural analyses, including X-ray diffraction and quantum chemical calculations, are often employed to understand the precise geometries and electronic properties of these molecules.

Chemical Reactions and Properties

The reactivity of 5-methyl-1,3-oxazole-4-carboxylic Acid is shaped by its oxazole ring and carboxylic acid functionality. These structural elements enable a wide range of chemical reactions, including nucleophilic substitutions, cycloadditions, and transformations into various functional derivatives. For example, the Fe(II)-catalyzed isomerization of isoxazoles to oxazoles illustrates the flexibility and reactivity of these compounds under different conditions (Serebryannikova et al., 2019).

Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

Los oxazoles, incluido el Ácido 5-metil-1,3-oxazol-4-carboxílico, son una clase significativa de compuestos en la química farmacéutica debido a sus diversas actividades biológicas. Sirven como la estructura central para muchas moléculas biológicamente activas, particularmente en el desarrollo de fármacos con propiedades antibacterianas, antifúngicas, antivirales, anticancerígenas y antiinflamatorias . La presencia del anillo de oxazol se asocia con la capacidad de unirse a objetivos biológicos específicos, lo cual es crucial para ejercer efectos terapéuticos.

Nanocatalizadores magnéticos en la síntesis orgánica

Las investigaciones recientes han destacado el uso de nanocatalizadores magnéticos en la síntesis de derivados de oxazol. Estos catalizadores ofrecen alta estabilidad y fácil separación de las mezclas de reacción, lo que los hace ecológicos y efectivos para preparar una biblioteca de oxazoles funcionalizados . Este método es particularmente relevante para los químicos sintéticos que se centran en derivados de oxazol y para aquellos que investigan nanocatalizadores magnéticos.

Síntesis de oxazol de Van Leusen

La reacción de van Leusen, que involucra tosilmetilisocianuros (TosMICs), es una estrategia prominente para preparar compuestos medicinales basados en oxazol. Este método de síntesis es importante para el descubrimiento de fármacos, ya que permite la creación de diversos derivados de oxazol con una amplia gama de actividades biológicas .

Reacciones de acoplamiento cruzado catalizadas por paladio

El this compound se usa en reacciones de acoplamiento cruzado catalizadas por paladio entre ácidos carboxílicos heteroarílicos y bromuros de arilo. Este proceso conduce a la formación de heterociclos arilados, que son significativos en la química medicinal y el desarrollo de fármacos .

Metabolismo de alimentos y fármacos

Los derivados de ácidos carboxílicos, incluido el this compound, pueden sufrir hidrólisis para producir ácidos carboxílicos. Estas reacciones son vitales bioquímicamente, ya que juegan un papel significativo en el metabolismo de alimentos, fármacos y otros nutrientes .

Modulación de los canales iónicos

Las investigaciones han demostrado que los derivados de oxazol pueden modular los canales iónicos, como la activación de los canales BKCa y la inhibición de los canales de Ca de tipo L. Esta modulación es esencial para inducir la relajación vascular y tiene implicaciones en el tratamiento de enfermedades cardiovasculares .

Propiedades

IUPAC Name |

5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACATCUODRSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463242 | |

| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103879-58-9 | |

| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

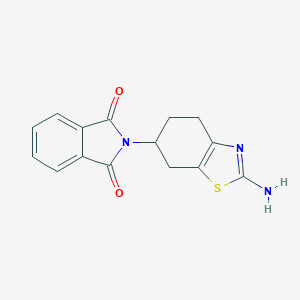

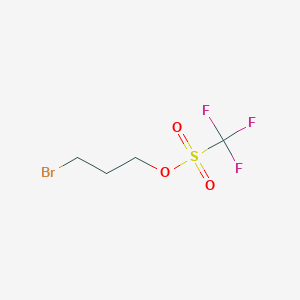

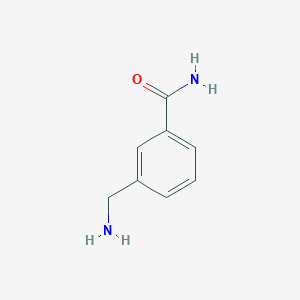

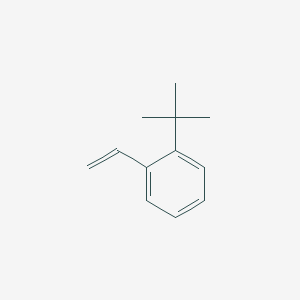

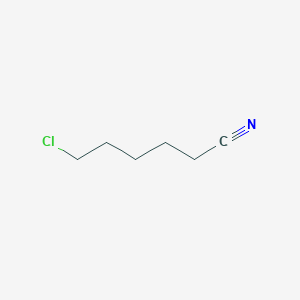

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-methyl-1,3-oxazole-4-carboxylic acid in the synthesis of berninamycin B?

A: 5-Methyl-1,3-oxazole-4-carboxylic acid is a key building block in the construction of the main dehydrohexapeptide segment of berninamycin B []. This segment (specifically, compound 2 in the paper) represents a significant portion of the antibiotic's structure. The researchers successfully incorporated two units of 5-methyl-1,3-oxazole-4-carboxylic acid into this segment, demonstrating its importance in achieving the synthesis of this complex molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)